Boc-Phe(2-Me)-OH

説明

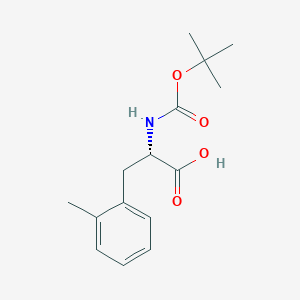

Boc-Phe(2-Me)-OH, also known as N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

作用機序

Target of Action

Boc-Phe(2-Me)-OH, also known as Boc-2-methyl-L-phenylalanine or Boc-L-2-Methylphenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. The primary targets of this compound are likely to be the same as those of phenylalanine, which include enzymes involved in protein synthesis and various metabolic pathways .

Mode of Action

It’s known that this compound can form self-assembled nanostructures, such as nanospheres and nanotubes . These nanostructures can interact with biological targets, potentially altering their function .

Biochemical Pathways

This compound, as a derivative of phenylalanine, may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver .

Result of Action

Given its ability to form self-assembled nanostructures , it may have potential applications in nanomedicine, such as drug delivery and biomaterials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of self-assembled nanostructures can be affected by factors such as pH, temperature, and the presence of other molecules

準備方法

Synthetic Routes and Reaction Conditions

Boc-Phe(2-Me)-OH can be synthesized through several methods. One common approach involves the protection of the amino group of 2-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

Boc-Phe(2-Me)-OH undergoes various chemical reactions, including:

Amidation: The compound can react with amines to form amides. This reaction is often facilitated by coupling reagents such as carbodiimides.

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Amidation: Carbodiimides (e.g., EDC, DCC), bases (e.g., triethylamine), and solvents (e.g., dichloromethane).

Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Major Products Formed

Amidation: Boc-protected peptides or amides.

Deprotection: Free amine derivatives of 2-methyl-L-phenylalanine.

科学的研究の応用

Boc-Phe(2-Me)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of bioactive peptides.

Industry: Utilized in the production of pharmaceuticals and biotechnological products

類似化合物との比較

Similar Compounds

Boc-Phe-OH: N-tert-butoxycarbonyl-L-phenylalanine, a similar compound without the methyl group.

Boc-Trp-OH: N-tert-butoxycarbonyl-L-tryptophan, another Boc-protected amino acid.

Uniqueness

Boc-Phe(2-Me)-OH is unique due to the presence of the methyl group on the phenylalanine side chain. This modification can influence the compound’s reactivity and the properties of the peptides synthesized from it. The methyl group can also affect the compound’s interaction with enzymes and receptors, making it a valuable tool in biochemical research .

生物活性

Boc-Phe(2-Me)-OH, or Boc-2-methyl-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methyl substitution at the 2-position of the phenyl ring. The unique structural features of this compound contribute to its various applications in peptide synthesis and medicinal chemistry.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 114873-05-1

The compound is known for its stability and ease of handling in synthetic procedures, making it a valuable building block in peptide chemistry.

This compound exhibits biological activity primarily through its role as an amino acid building block in peptides that interact with biological targets, including receptors and enzymes. The introduction of the methyl group at the 2-position enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research indicates that N-methylated amino acids like this compound can alter the conformation and stability of peptides, influencing their biological efficacy.

Case Studies and Research Findings

- Peptide Synthesis : this compound has been utilized in the synthesis of various peptides with enhanced biological properties. For instance, studies have shown that incorporating this compound into peptide sequences can improve binding affinity to specific receptors compared to non-methylated counterparts .

- Neuroprotective Effects : In research focused on neurodegenerative diseases, peptides containing this compound have demonstrated protective effects against neuronal cell death induced by oxidative stress. These findings suggest that the compound may play a role in developing therapeutic agents for conditions like Alzheimer's disease .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of peptides synthesized with this compound. These peptides exhibited significant activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Comparative Analysis of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves standard peptide coupling techniques, where the Boc protecting group is used to facilitate the formation of peptide bonds while preventing unwanted reactions at the amino group. Common coupling agents include DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activate carboxylic acids for coupling reactions .

Synthesis Procedure Overview

- Protection : The amino group of phenylalanine is protected with a Boc group.

- Methylation : The 2-position of phenylalanine is methylated using methyl iodide.

- Coupling Reaction : The protected and methylated amino acid is coupled with other amino acids or peptide fragments using standard coupling methods.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product.

特性

IUPAC Name |

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375788 | |

| Record name | Boc-L-2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-05-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。